diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and two ester groups attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with diethyl acetylenedicarboxylate under copper(I) catalysis to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Acidic or basic solutions (e.g., HCl, NaOH).
Major Products
Substitution: Substituted triazole derivatives.
Reduction: Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dimethanol.
Hydrolysis: Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid.
Scientific Research Applications
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of triazole derivatives and their interactions with biological targets.
Agrochemicals: It is used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific receptors. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The presence of the 4-chlorophenyl group and ester functionalities can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound without any substituents. It serves as a basic scaffold for the synthesis of more complex derivatives.
Fluconazole: A triazole antifungal agent with a different substitution pattern, used to treat fungal infections.
Itraconazole: Another triazole antifungal agent with a more complex structure, used for systemic fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
diethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-3-21-13(19)11-12(14(20)22-4-2)18(17-16-11)10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSANPVJDODXLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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